REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:11](=O)[NH:10][N:9]=[CH:8][N:7]=1)=[O:5])[CH3:2].O=P(Cl)(Cl)[Cl:15]>>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][N:9]=[N:10][C:11]=1[Cl:15])=[O:5])[CH3:2]
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Name
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6-Oxo-1,6-dihydro-[1,2,4]triazine-5-carboxylic acid ethyl ester
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Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NC=NNC1=O
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
All volatiles were then removed
|
Type
|
ADDITION
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Details
|
the remaining residue was diluted with cold CHCl3
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted with cold CHCl3
|
Type
|
WASH
|
Details
|
The organic phase was then washed with cold brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=CN=NC1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115 mg | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |